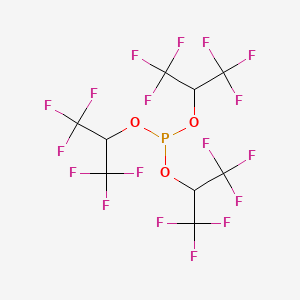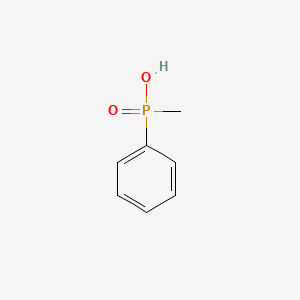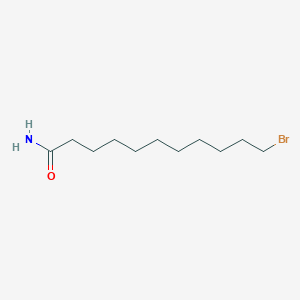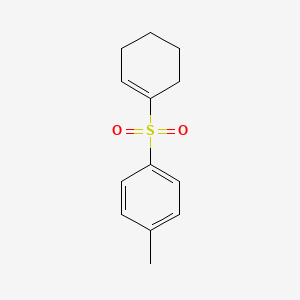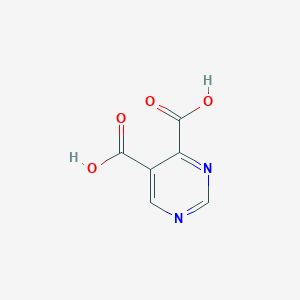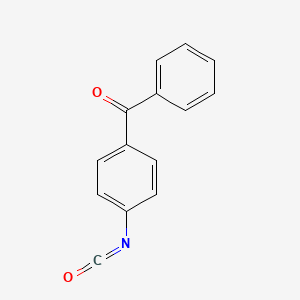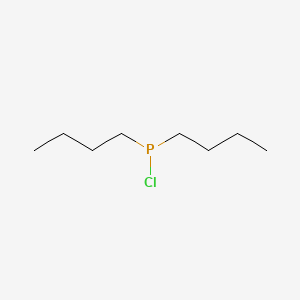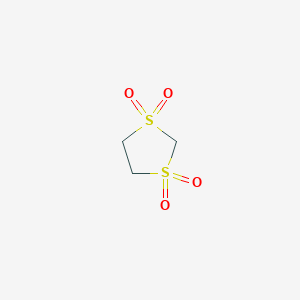
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
描述
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C20H32O4 It is known for its unique structure, which includes a cyclohexa-2,5-diene-1,4-dione core substituted with hydroxy, methoxy, and tridecyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hydroquinone and tridecyl bromide.
Alkylation: Hydroquinone undergoes alkylation with tridecyl bromide in the presence of a base such as potassium carbonate to form 2-tridecylhydroquinone.
Methoxylation: The 2-tridecylhydroquinone is then methoxylated using dimethyl sulfate or methyl iodide in the presence of a base to yield 2-hydroxy-5-methoxy-3-tridecylhydroquinone.
Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives with reduced functional groups.
Substitution: Compounds with substituted hydroxy or methoxy groups, leading to a variety of functionalized derivatives.
科学研究应用
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and proteins involved in cellular processes, such as kinases and transcription factors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and oxidative stress. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells.
相似化合物的比较
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Hydroxy-5-methoxy-3-hexylcyclohexa-2,5-diene-1,4-dione: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
2-Hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione: Another similar compound with an intermediate alkyl chain length, affecting its biological activity and solubility.
2,5-Dimethoxy-3-hexylcyclohexa-2,5-diene-1,4-dione: Contains two methoxy groups, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the length of its alkyl chain, which influence its solubility, reactivity, and biological activity.
属性
IUPAC Name |
2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23/h15,22H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAFMLCDGYVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941671 | |
| Record name | 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19833-82-0 | |
| Record name | p-Benzoquinone, 2-hydroxy-5-methoxy-3-tridecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



